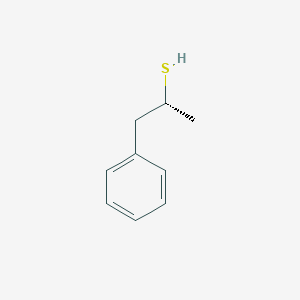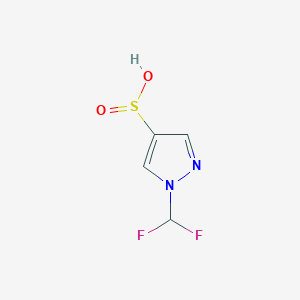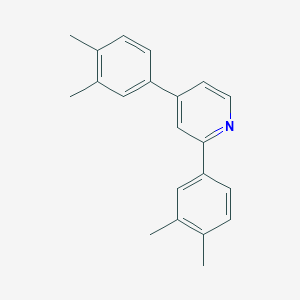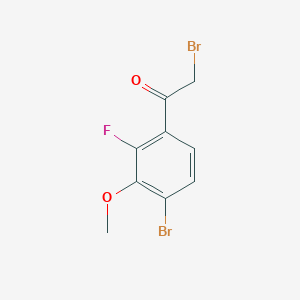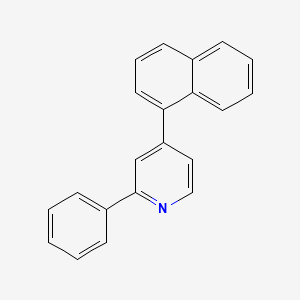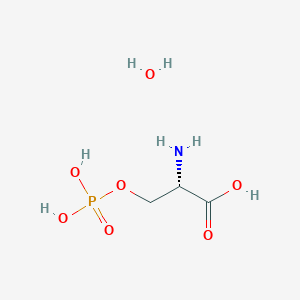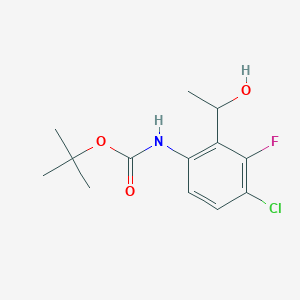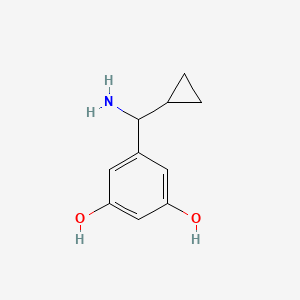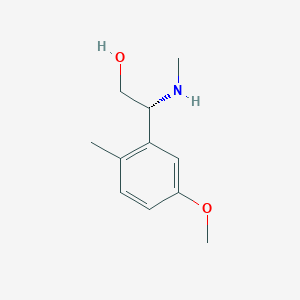
(R)-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a methylamino group attached to an ethanol backbone. Its chirality and functional groups make it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 5-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with methylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol: The enantiomer of the compound, with similar but distinct properties.
2-(5-Methoxy-2-methylphenyl)ethanol: Lacks the methylamino group, resulting in different reactivity and applications.
2-(5-Methoxyphenyl)-2-(methylamino)ethanol: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol is unique due to its specific combination of functional groups and chirality, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2R)-2-(5-methoxy-2-methylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8-4-5-9(14-3)6-10(8)11(7-13)12-2/h4-6,11-13H,7H2,1-3H3/t11-/m0/s1 |
Clé InChI |
RHVFLXGAWRCPBU-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)OC)[C@H](CO)NC |
SMILES canonique |
CC1=C(C=C(C=C1)OC)C(CO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



